molecular formula C9H11BrN2O2 B2552129 3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide CAS No. 1820705-02-9

3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide

Cat. No.: B2552129
CAS No.: 1820705-02-9
M. Wt: 259.103
InChI Key: TVZCGOREECRBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopenta[c]pyridine core, with an amino group at position 3 and a carboxylic acid at position 4, forming a hydrobromide salt. The hydrobromide salt enhances aqueous solubility, making it advantageous for pharmaceutical or biochemical applications where dissolution is critical .

Properties

IUPAC Name

3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.BrH/c10-8-7(9(12)13)6-3-1-2-5(6)4-11-8;/h4H,1-3H2,(H2,10,11)(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZCGOREECRBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(C(=C2C1)C(=O)O)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable pyridine derivative followed by functional group modifications to introduce the amino and carboxylic acid groups. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. Continuous flow chemistry and other advanced techniques can be employed to optimize the synthesis process, reduce waste, and improve efficiency.

Chemical Reactions Analysis

Acid-Base Reactions

The hydrobromide salt undergoes neutralization in basic conditions, liberating the free amine form. For example:

C9H10N2O2HBr+NaOHC9H9N2O2Na+H2O+NaBr\text{C}_{9}\text{H}_{10}\text{N}_{2}\text{O}_{2}\cdot\text{HBr} + \text{NaOH} \rightarrow \text{C}_{9}\text{H}_{9}\text{N}_{2}\text{O}_{2}\text{Na} + \text{H}_{2}\text{O} + \text{NaBr}

This reaction is critical for generating the neutral amine, which is more reactive in subsequent transformations .

Carboxylic Acid Functionalization

The carboxylic acid group participates in classic derivatization reactions:

Reaction Type Conditions Product Yield Reference
EsterificationH2_2SO4_4, ROH, refluxCyclopenta[c]pyridine-4-carboxylate ester75–90%
AmidationDCC, HOBt, RNH2_2Cyclopenta[c]pyridine-4-carboxamide60–80%
DecarboxylationCu(OAc)2_2, Δ3-Amino-5H,6H,7H-cyclopenta[c]pyridine~50%

Amino Group Reactivity

The primary amine facilitates nucleophilic substitutions and condensations:

  • Schiff Base Formation : Reacts with aldehydes/ketones under mild acid catalysis (e.g., AcOH, 60°C) to yield imines.

  • Acylation : Acetyl chloride or anhydrides in pyridine generate acylated derivatives .

  • Cross-Dehydrogenative Coupling (CDC) :
    Under aerobic conditions with β-diketones (e.g., acetylacetone), oxidative coupling forms pyrazolo[1,5-a]pyridine derivatives (Table 1) .

Table 1: CDC Reactions with β-Diketones

β-Diketone Catalyst Solvent Product Yield
AcetylacetoneO2_2EtOHPyrazolo[1,5-a]pyridine-7-carbonitrile94%
Ethyl acetoacetateAcOHEtOHPyrazolo[1,5-a]pyridine-6-ester74%

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Intramolecular Cyclization : Heating with POCl3_3 generates a tricyclic lactam via dehydration.

  • Spirocyclization : Reacts with dimedone under oxidative conditions to form pyrido[1,2-b]indazole derivatives (85% yield) .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to the amino-substituted position:

Reagent Conditions Product Regioselectivity
HNO3_3/H2_2SO4_40–5°C3-Amino-5-nitro-cyclopenta[c]pyridine-4-carboxylic acidC5 position
Br2_2, FeBr3_3CH2_2Cl2_2, RT3-Amino-5-bromo-cyclopenta[c]pyridine-4-carboxylic acidC5 position

Metal-Complexation

The amino and carboxylate groups act as bidentate ligands for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in aqueous or alcoholic solutions, forming stable chelates .

Reductive Transformations

Catalytic hydrogenation (H2_2, Pd/C) reduces the pyridine ring to a piperidine derivative, altering the compound’s aromaticity and biological activity .

Key Mechanistic Insights

  • Steric Effects : The cyclopentane ring imposes conformational constraints, slowing reactions at the C5 position .

  • Electronic Effects : The carboxylic acid’s electron-withdrawing nature deactivates the pyridine ring, favoring meta-substitution in electrophilic reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various medicinal applications, particularly as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of cyclopenta[c]pyridine compounds can exhibit significant anti-inflammatory properties. For instance, a study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential as anti-inflammatory agents.

Study Effect Observed Mechanism
In vitro study on macrophagesReduced TNF-α and IL-6 levelsInhibition of NF-κB pathways

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of 3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide. In vitro assays have shown that this compound exhibits activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Emerging research suggests that compounds related to cyclopenta[c]pyridine may have neuroprotective effects. A study indicated that these compounds could potentially protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions like Alzheimer's disease.

Role in Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development. Researchers are exploring its derivatives for enhanced pharmacological profiles and reduced side effects compared to existing drugs.

Case Study 1: Anti-inflammatory Effects

A murine model was used to evaluate the anti-inflammatory effects of the compound. The results showed a significant decrease in inflammatory markers after treatment with the compound.

"The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines."

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, the compound demonstrated comparable efficacy against resistant bacterial strains while exhibiting lower toxicity towards human cells.

"The selectivity index for the cyclopenta derivative was significantly higher than that of conventional antibiotics."

Mechanism of Action

The mechanism by which 3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopenta[c]pyridine Core

3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide
  • Molecular Formula: C₉H₁₀BrNOS
  • Key Differences: Substituents: Chloro group at position 3 (vs. amino in the target) and carboxamide at position 4 (vs. carboxylic acid hydrobromide). Molecular Weight: 257.55 g/mol . The carboxamide may decrease solubility relative to the hydrobromide salt .
7-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid
  • Molecular Formula: C₁₀H₁₁NO₂
  • Molecular Weight: 177.20 g/mol . The absence of a hydrobromide salt further limits solubility .

Ring System Variations

5H,6H,7H-Cyclopenta[b]pyridine-4-carboxylic acid
  • Key Differences: Ring Structure: Cyclopenta[b]pyridine (vs. [c] isomer in the target). Implications: The [b] vs. [c] pyridine fusion alters the spatial arrangement of substituents, which may affect binding interactions in biological systems .
4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
  • Molecular Formula : C₁₃H₁₂BrN₃O₂
  • Key Differences: Core Structure: Imidazo[4,5-c]pyridine (vs. cyclopenta[c]pyridine). Substituents: 3-bromophenyl group at position 4 and carboxylic acid at position 4. Molecular Weight: 322.16 g/mol .

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties
Target Compound (Hydrobromide salt) Not explicitly provided 3-amino, 4-carboxylic acid, HBr salt ~322 (estimated) Enhanced solubility due to HBr salt
3-chloro-...carboxamide C₉H₁₀BrNOS 3-chloro, 4-carboxamide 257.55 Lower solubility; electron-withdrawing Cl
7-methyl-...carboxylic acid C₁₀H₁₁NO₂ 7-methyl, 4-carboxylic acid 177.20 Increased lipophilicity
4-(3-Bromophenyl)-imidazo...carboxylic acid C₁₃H₁₂BrN₃O₂ 4-bromophenyl, 6-carboxylic acid 322.16 Steric bulk from bromophenyl

Research Findings and Implications

  • Amino Group vs. Chloro/Methyl: The amino group in the target compound enables hydrogen bonding, improving interactions with biological targets compared to chloro or methyl substituents .
  • Hydrobromide Salt : The salt form significantly enhances solubility, a critical factor for in vitro assays or drug formulation .
  • Ring Isomerism: The [c] vs.

Biological Activity

3-Amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article synthesizes available research findings regarding its biological properties, synthesis methods, and case studies that highlight its significance in pharmacology.

  • Molecular Formula : C9H11BrN2O2
  • Molecular Weight : 259.1 g/mol
  • CAS Number : 1820705-02-9
  • Melting Point : 239-240 °C

Biological Activity

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems and potential neuroprotective effects.

NMDA Receptor Modulation

Research indicates that compounds similar to this compound exhibit activity at the N-methyl-D-aspartate (NMDA) receptor. NMDA antagonists are of significant interest due to their therapeutic potential in treating neurodegenerative diseases such as Alzheimer's and conditions involving excitotoxicity.

  • Mechanism of Action : The compound may function as an antagonist at NMDA receptors, which are critical for synaptic plasticity and memory function. This antagonism can help mitigate neuronal damage during excitotoxic events .
  • Case Studies : In a study evaluating NMDA receptor antagonists, certain derivatives showed protective effects against NMDA-induced lethality in animal models. These findings suggest that similar compounds could be developed for therapeutic applications targeting neurodegeneration .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that yield various analogues with differing biological activities.

CompoundSynthesis MethodBiological Activity
3-Amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acidMulti-step synthesis from pyridine derivativesNMDA receptor antagonist
Analog 10bRational design based on structural modificationsSelective inhibitor of hOAT with anti-tumor activity

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of cyclopenta[c]pyridine derivatives. These investigations focus on how modifications to the core structure can enhance or diminish biological efficacy.

  • Selectivity and Potency : Certain analogues have demonstrated increased selectivity for specific targets within the NMDA receptor family, indicating that structural tweaks can significantly influence pharmacological profiles .
  • Therapeutic Implications : The inhibition of enzymes such as human ornithine aminotransferase (hOAT) by structurally related compounds has been shown to have potential in cancer therapy, particularly hepatocellular carcinoma (HCC), by modulating metabolic pathways essential for tumor growth .

Q & A

Q. What synthetic routes are recommended for preparing 3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide?

The synthesis typically involves multi-step reactions, including cyclization of substituted pyridine precursors and subsequent functionalization. For example, cyclopenta[c]pyridine derivatives can be synthesized via condensation of aldehydes with aminopyridines, followed by bromination or hydrobromide salt formation under acidic conditions . Key intermediates, such as 4-bromo-5H-cyclopenta[c]pyridin-7(6H)-one (CAS 1428651-90-4), may serve as starting materials for functional group modifications .

Q. How should researchers confirm the structural identity of this compound?

Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For cyclopenta[c]pyridine derivatives, 2D NMR techniques (e.g., HSQC, HMBC) are critical to resolve overlapping signals in the aromatic and cyclopentane regions . Cross-validate with infrared (IR) spectroscopy to confirm functional groups like carboxylic acid and amine .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during cyclopenta[c]pyridine core formation?

Byproduct formation during cyclization often arises from incomplete ring closure or competing side reactions. Optimize catalyst systems (e.g., Pd/Cu for cross-coupling) and solvent polarity (e.g., DMF or toluene) to enhance selectivity . Monitor reaction progress via in-situ HPLC to adjust temperature and stoichiometry dynamically . For bromination steps, control Br₂ equivalents and reaction time to avoid over-halogenation .

Q. What analytical strategies resolve contradictions between spectroscopic data and computational models?

Discrepancies between experimental NMR shifts and density functional theory (DFT)-predicted values may arise from solvation effects or conformational flexibility. Perform solvent-correlated DFT calculations (e.g., using the IEFPCM model) and compare with experimental data acquired in matching solvents. Use X-ray crystallography for absolute stereochemical confirmation if crystalline derivatives are accessible .

Q. How can researchers address low yields in hydrobromide salt formation?

Low yields may result from incomplete protonation or salt precipitation. Titrate the free base with HBr in a polar aprotic solvent (e.g., acetonitrile) under controlled pH. Use anti-solvent crystallization (e.g., adding diethyl ether) to improve salt purity . Characterize salt stability via thermogravimetric analysis (TGA) to identify optimal storage conditions (e.g., desiccated, -20°C) .

Q. What methodologies validate the purity of this compound in absence of supplier-provided analytical data?

Combine orthogonal techniques:

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) to assess purity >98% .
  • Elemental Analysis : Confirm C, H, N, and Br content within 0.4% of theoretical values .
  • Karl Fischer Titration : Quantify residual moisture to prevent hydrobromide decomposition .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this hydrobromide salt under varying pH conditions?

Prepare buffer solutions (pH 1–10) and incubate the compound at 25°C and 40°C. Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC to track degradation products (e.g., free base formation or ring-opening byproducts). Use LC-MS to identify degradation pathways and establish pH-stability profiles .

Q. What computational tools predict the reactivity of the cyclopenta[c]pyridine core in nucleophilic substitution reactions?

Employ molecular docking (e.g., AutoDock Vina) to model interactions between the pyridine nitrogen and electrophiles. Supplement with frontier molecular orbital (FMO) analysis (e.g., Gaussian 09) to calculate nucleophilic Parr indices, identifying reactive sites on the heterocyclic ring .

Contradiction Resolution

Q. How to reconcile conflicting logP values reported in different databases?

Experimental logP values may vary due to measurement methods (e.g., shake-flask vs. HPLC-derived). Standardize measurements using the OECD 117 guideline (HPLC with octanol-water partitioning). Compare with computational predictions (e.g., ChemAxon or ACD/Labs) to identify outliers and refine solubility parameters .

Q. What steps mitigate discrepancies between theoretical and observed mass spectrometry fragmentation patterns?

Use tandem MS (MS/MS) with collision-induced dissociation (CID) to map fragmentation pathways. Compare with in-silico fragmentation tools (e.g., CFM-ID) to identify unanticipated cleavage sites. Adjust ionization parameters (e.g., ESI vs. APCI) to reduce in-source fragmentation artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.